Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
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Description
Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-morpholinylcarbonyl)-2-phenylquinoline is 318.136827821 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article summarizes the findings related to its biological activity, including data tables and relevant case studies.
Overview of Morpholine Derivatives
Morpholine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound of interest, Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-, is a derivative that combines the morpholine ring with a quinoline moiety, which is frequently associated with significant biological effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various quinoline derivatives. For instance, compounds structurally similar to Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- have shown promising results in inhibiting cancer cell proliferation.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
COLO205 (Colorectal) | 0.32 | Inhibition of tubulin polymerization |
H460 (Lung) | 0.89 | Induction of apoptosis |
Hep3B (Liver) | 0.75 | Cell cycle arrest at G2/M phase |
These results suggest that Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- exhibits potent antiproliferative properties across various cancer types, primarily through mechanisms involving microtubule disruption and apoptosis induction .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of Morpholine derivatives is crucial for optimizing their efficacy. The presence of the phenyl and quinoline groups significantly enhances the anticancer activity compared to simpler morpholine derivatives. Research indicates that modifications to these groups can lead to improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies
-
Case Study on COLO205 Cell Line :
- A study assessed the effects of Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- on COLO205 cells. Results indicated an IC50 value of 0.32 μM, demonstrating strong antiproliferative activity. The mechanism involved the inhibition of microtubule polymerization, similar to known chemotherapeutics like combretastatin A-4 .
- Mechanistic Insights :
Pharmacokinetics and Toxicity Profile
The pharmacokinetic properties of Morpholine derivatives indicate favorable absorption and distribution profiles. However, some studies have noted potential risks for drug-drug interactions and mutagenicity based on AMES tests. Structural modifications are recommended to enhance safety profiles without compromising therapeutic efficacy .
Properties
IUPAC Name |
morpholin-4-yl-(2-phenylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPHNNHIIYMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352078 |
Source
|
Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88067-73-6 |
Source
|
Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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